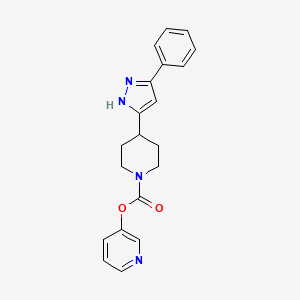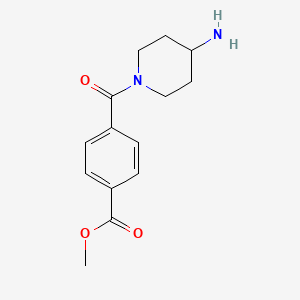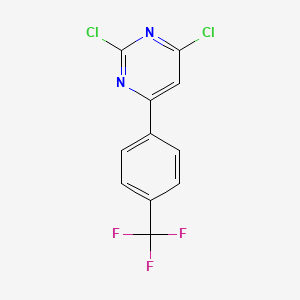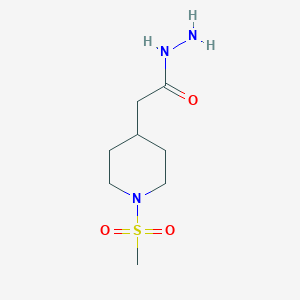
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of organic compounds known as tetrahydroquinolines. These compounds are characterized by a fused benzene and pyridine ring system. This particular compound has a methyl group attached to the sixth carbon of the quinoline ring and a hydroxyl group at the third position.
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common method involves the reduction of 6-methylquinoline using hydrogen gas in the presence of a palladium or platinum catalyst.
Hydrogenation of 6-Methylquinoline: Another approach is the catalytic hydrogenation of 6-methylquinoline using a metal catalyst such as Raney nickel.
Reductive Amination: This involves the reductive amination of 6-methylquinoline with an appropriate amine and reducing agent.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation reactions under high pressure and temperature conditions. The choice of catalyst and solvent can vary depending on the desired yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group into a carbonyl group, forming 6-methyl-1,2,3,4-tetrahydroquinoline-3-one.
Reduction: Reduction reactions can reduce the quinoline ring, leading to the formation of simpler derivatives.
Substitution Reactions: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: 6-Methyl-1,2,3,4-tetrahydroquinoline-3-one
Reduction: Various reduced derivatives of the quinoline ring
Substitution: Substituted quinolines with different functional groups
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential medicinal properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with these targets, influencing their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the sixth position.
6-Methylquinoline: Similar structure but without the hydroxyl group at the third position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
6-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-4,9,11-12H,5-6H2,1H3 |
InChI-Schlüssel |
YBTBEMSPOXLEGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NCC(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


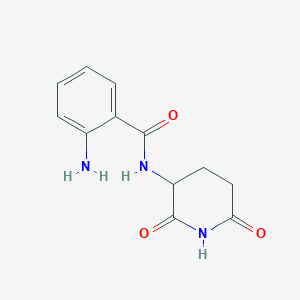
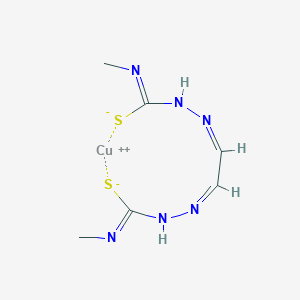
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
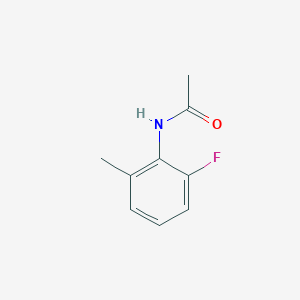

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)

